molecular formula C15H29N3O5S B1482229 tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 2096985-61-2

tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No. B1482229
M. Wt: 363.5 g/mol
InChI Key: YYUXOMPTQVMGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate” is a chemical compound with the molecular formula C15H29N3O5S and a molecular weight of 363.5 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H29N3O5S . Unfortunately, I could not find more detailed information about its structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonamides like this one can be synthesized by alkylation or arylation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.5 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Research conducted by Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using similar compounds. They demonstrated the intramolecular nucleophilic opening of the oxirane ring in tert-butyl derivatives, which led to the formation of N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Synthesis of Benzo[f][1,7]naphthyridines

Arepalli et al. (2018) developed a transition-metal-free synthetic method for new 2-aryl/heteroaryl sulfonated benzo[f][1,7]naphthyridines. This method, involving tert-butyl hydroperoxide, is significant in the synthesis of biologically and pharmaceutically important compounds (Arepalli et al., 2018).

Characterization and Synthesis of Thieno[2,3-c]pyridine Derivatives

Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from similar starting materials. Their research contributes to the understanding of the molecular structure and synthesis of such compounds (Çolak et al., 2021).

Synthesis of Oxazolidines

Khadse and Chaudhari (2015) reported on the synthesis of N-Boc protected oxazolidines, starting from compounds structurally similar to tert-butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate. Their research outlines a process crucial for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

properties

IUPAC Name

tert-butyl 7-(dimethylsulfamoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5S/c1-14(2,3)23-13(19)17-8-6-15(20)7-9-18(11-12(15)10-17)24(21,22)16(4)5/h12,20H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUXOMPTQVMGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)S(=O)(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.